molecular formula C12H14ClN3O3 B8227791 5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride

5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride

Cat. No.: B8227791
M. Wt: 283.71 g/mol
InChI Key: GHAFFEMNAVRRGT-UHFFFAOYSA-N
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Description

5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride is a spirocyclic compound featuring a fused indoline-piperidine scaffold with a nitro (-NO₂) substituent at the 5-position of the indoline ring. This structural motif is pharmacologically significant, as spirocycles are known for their conformational rigidity, which enhances binding specificity in drug-receptor interactions .

Properties

IUPAC Name

5-nitrospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3.ClH/c16-11-12(3-5-13-6-4-12)9-7-8(15(17)18)1-2-10(9)14-11;/h1-2,7,13H,3-6H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAFFEMNAVRRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves multiple steps, starting from indoline derivatives. One common synthetic route includes the nitration of indoline to introduce the nitro group, followed by cyclization to form the spiro compound. The reaction conditions often involve the use of strong acids like sulfuric acid and nitrating agents such as nitric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Strong oxidizing agents like potassium permanganate

Major Products Formed

    Reduction: 5-Aminospiro[indoline-3,4’-piperidin]-2-one hydrochloride

    Substitution: Various substituted spiropyrans depending on the nucleophile used

Scientific Research Applications

Chemistry

5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including reduction, substitution, and oxidation reactions.

Biology

The compound has been investigated for its potential as a photochromic agent in biological imaging. Its ability to undergo reversible isomerization upon UV light exposure makes it suitable for applications in fluorescence microscopy and other imaging techniques.

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Delivery Systems: Its photoresponsive properties allow it to change characteristics under light exposure, which can be harnessed for targeted drug delivery.
  • Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for new antibiotic therapies .

Industry

The compound is utilized in developing smart materials and sensors due to its photochromic properties. These materials can change their physical or chemical properties in response to light stimuli, making them suitable for various industrial applications.

Case Study 1: Antimicrobial Properties

A study conducted by Bassyouni et al. demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains. Molecular modeling techniques were employed to optimize these compounds for enhanced binding affinity to bacterial targets .

Case Study 2: Photochromic Applications

Research has shown that the photochromic behavior of this compound can be exploited in biological imaging applications. Upon UV exposure, it transitions from a closed spiropyran form to an open merocyanine form, altering its optical properties significantly.

Mechanism of Action

The mechanism of action of 5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible isomerization from a closed spiropyran form to an open merocyanine form. This change in structure alters its optical and electronic properties, making it useful in various applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The nitro-substituted spiro[indoline-piperidin]-one hydrochloride differs from analogs primarily in its substituent(s) and their electronic effects. Key comparisons include:

Compound Substituent(s) CAS No. Similarity Score Key Properties
5-Nitrospiro[indoline-3,4'-piperidin]-2-one HCl -NO₂ at C5 Not provided N/A Hypothesized higher polarity and reactivity due to nitro group .
6-Fluorospiro[indoline-3,4'-piperidin]-2-one HCl -F at C6 1774904-83-4 0.86 Lower electron-withdrawing effect than -NO₂; may improve metabolic stability .
6-Chlorospiro[indoline-3,4'-piperidin]-2-one HCl -Cl at C6 1445603-38-2 N/A Moderate electronegativity; potential for halogen bonding in drug design .
Spiro[indoline-3,4'-piperidin]-2-one HCl Unsubstituted 252882-61-4 0.89 Baseline spiro structure; used as a synthetic intermediate .

Notes:

  • Halogenated analogs (e.g., 6-F, 6-Cl) may exhibit improved pharmacokinetic profiles due to reduced metabolic degradation .

Physicochemical and Analytical Data

While direct data for the nitro derivative are absent, analogs provide insights:

Property 6a () 6b () 6-Chloro Analog ()
Melting Point 222–224°C 265–267°C Not provided
Molecular Weight ~470 g/mol ~454 g/mol 236.7 g/mol
Spectral Data IR: C=O, S=O, C=N peaks IR: C=O, S=O, C=N peaks Not provided
  • The nitro group is expected to lower the melting point compared to sulfonyl derivatives due to reduced crystallinity .
  • IR and NMR spectra would show distinct nitro-group signals (e.g., N–O stretch at ~1520 cm⁻¹ in IR) .

Biological Activity

5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spiro structure that integrates an indoline and piperidine moiety. Its molecular formula is C13_{13}H14_{14}ClN3_{3}O2_{2} with a molecular weight of approximately 238.71 g/mol. The presence of a nitro group at the 5-position enhances its reactivity and potential biological activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways.
  • Redox Reactions : The nitro group can participate in redox reactions, potentially leading to oxidative stress in target cells.
  • Receptor Binding : Its unique spirocyclic structure may enhance binding affinity to specific biological receptors, influencing cellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives containing similar spiro structures have shown promising results against breast cancer cells by targeting the MDM2-p53 interaction .
  • Antimicrobial Activity : Preliminary assays indicate that this compound possesses antimicrobial properties against various bacterial strains, although further studies are required to elucidate its full spectrum of activity .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Characterization : The compound can be synthesized through multi-step organic reactions involving indolium salts and piperidine derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .
  • In Vitro Assays : Various in vitro assays have been conducted to assess its cytotoxicity against cancer cell lines. For example, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
  • Comparative Studies : Comparative studies with related compounds (e.g., 3-(Piperidin-4-yl)indolin-2-one hydrochloride) reveal that the presence of the nitro group significantly enhances biological activity, particularly in terms of cytotoxicity and enzyme inhibition.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against bacterial strains
NeuroprotectivePotential modulation of neurotransmitters

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of spirocyclic compounds like this typically involves cyclization and functionalization steps. For example, similar spiro[indole-piperidine] derivatives are synthesized via:

Acylation of piperidine intermediates (e.g., 1-benzyl-4-piperidone) with nitro-substituted indole precursors.

Nitro group introduction via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol).

Optimization Variables:

  • Temperature: Lower temperatures (e.g., 0–5°C) minimize side reactions during nitration .
  • Catalysts: Use Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Key Data:

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, 80°C, 12h75–85
NitrationHNO₃/H₂SO₄, 0°C60–70

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm spirocyclic connectivity and nitro group placement. For example, spiro carbons typically show distinct shifts (δ 60–70 ppm in ¹³C NMR) .
  • IR Spectroscopy: Identify N–O stretching (∼1520 cm⁻¹) and C=O (∼1700 cm⁻¹) .
  • GC-MS/HPLC-MS: Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Example Workflow:

Dissolve in deuterated DMSO for NMR.

Compare experimental IR spectra with computational predictions (e.g., MOE software) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis/oxidation .
  • Handling Precautions:
    • Use PPE (gloves, goggles) to avoid skin/eye contact.
    • Avoid strong oxidizers (e.g., peroxides) due to nitro group reactivity .
  • Stability Tests: Monitor degradation via HPLC every 3 months under accelerated conditions (40°C/75% RH) .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

Reproduce Experiments: Systematically vary parameters (e.g., solvent purity, heating rates for melting point determination).

Cross-Validate Techniques:

  • Use differential scanning calorimetry (DSC) for precise melting points.
  • Compare solubility in multiple solvents (e.g., water, DMSO) via gravimetric analysis .

Publish Detailed Protocols to standardize measurements (e.g., particle size control for solubility tests).

Advanced: What computational strategies predict the reactivity of the nitro group in biological or catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate nitro group charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) using software like MOE .
  • QSPR Models: Corrogate nitro group electronic parameters (Hammett constants) with experimental reactivity data .

Example Data:

ParameterValueRelevance
σ (Hammett)+0.78Predicts electron-withdrawing effects

Advanced: How to design toxicological studies when existing data are limited?

Methodological Answer:

In Silico Tools: Use platforms like OECD QSAR Toolbox to predict acute toxicity based on structural analogs .

In Vitro Assays:

  • Ames Test: Assess mutagenicity with Salmonella strains .
  • HepG2 Cytotoxicity: Measure IC₅₀ values to estimate safe exposure limits.

In Vivo Pilot Studies: Administer subchronic doses (e.g., 14-day rodent study) to screen for organ toxicity .

Advanced: How to quantify trace impurities (e.g., synthetic intermediates) using HPLC?

Methodological Answer:

  • Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of ammonium acetate buffer (pH 6.5) and acetonitrile .
  • Detection: UV at 254 nm for nitroaromatic impurities.
  • Validation: Follow ICH guidelines for LOD (0.1%) and LOQ (0.3%) .

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